molecular formula C13H16O4 B178881 tert-Butyl 2-(3-formylphenoxy)acetate CAS No. 147593-90-6

tert-Butyl 2-(3-formylphenoxy)acetate

Cat. No. B178881
M. Wt: 236.26 g/mol
InChI Key: IOHGZBLANANFDS-UHFFFAOYSA-N
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Description

“tert-Butyl 2-(3-formylphenoxy)acetate” is a chemical compound with a molecular weight of 236.27 . It is a low melting solid and is stored in a refrigerator .


Synthesis Analysis

The synthesis of “tert-Butyl 2-(3-formylphenoxy)acetate” involves several steps. One method involves the use of piperidine and toluene-4-sulfonic acid in toluene . Another method involves the use of potassium-t-butoxide in lithium hydroxide monohydrate, N,N-dimethyl-formamide, and tert-butyl alcohol . The yield of the reaction varies depending on the method used .


Molecular Structure Analysis

The InChI code for “tert-Butyl 2-(3-formylphenoxy)acetate” is 1S/C13H16O4/c1-13(2,3)17-12(15)9-16-11-6-4-5-10(7-11)8-14/h4-8H,9H2,1-3H3 .


Physical And Chemical Properties Analysis

“tert-Butyl 2-(3-formylphenoxy)acetate” is a solid at room temperature . It is stored in a refrigerator . The boiling point and other physical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Catalytic Applications

tert-Butyl 2-(3-formylphenoxy)acetate and similar compounds are primarily used as intermediates in organic synthesis. For instance, tert-Butylphenol, a related compound, is synthesized through an alkylation reaction involving tert-butyl alcohol, with the catalyst being a critical factor in the synthesis. A study by Zhang et al. (2022) highlighted the development of an efficient and easily recyclable catalytic system using an ionic liquid for this purpose. This research signifies the potential of such compounds in enhancing the efficiency and sustainability of organic synthesis processes Zhang et al., 2022.

Synthetic Chemistry

tert-Butyl 2-(3-formylphenoxy)acetate and its derivatives are also used in the synthesis of various organic compounds. Iuchi et al. (2010) demonstrated the alkylation of acetates with primary alcohols and α,ω-diols using tert-BuOK and IrCl(cod) as a catalyst, providing a direct route to carboxylates, which are crucial raw materials in organic and industrial chemistry Iuchi, Obora, & Ishii, 2010.

Magnetic and Structural Studies

The Schiff-base proligand derived from similar compounds, like 4-tert-butyl-2,6-bis-[(2-hydroxy-phenylimino)methyl]phenol, is used in the synthesis of tetranuclear and pentanuclear compounds of rare-earth metals. These compounds exhibit interesting magnetic properties, such as weak ferromagnetic and antiferromagnetic interactions, and some show single-molecule magnet behavior under an applied dc field. Such studies are crucial for advancing magnetic materials and related technologies Yadav et al., 2015.

Photophysical Studies

Compounds similar to tert-Butyl 2-(3-formylphenoxy)acetate are utilized in photophysical studies. For instance, calix[4]arene derivatives with tert-butyl and benzaldehyde moieties were synthesized and their interaction with terbium(III) ions was studied. These compounds, due to their structural properties, showed significant photophysical behavior, providing insights into the energy transfer mechanism between host structures and lanthanide ions Hao, Heng‐Yi, & Yu, 2005.

Safety And Hazards

“tert-Butyl 2-(3-formylphenoxy)acetate” is classified under the GHS07 hazard class . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, and P352 .

properties

IUPAC Name

tert-butyl 2-(3-formylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-13(2,3)17-12(15)9-16-11-6-4-5-10(7-11)8-14/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHGZBLANANFDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90566281
Record name tert-Butyl (3-formylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(3-formylphenoxy)acetate

CAS RN

147593-90-6
Record name tert-Butyl (3-formylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90566281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-hydroxybenzaldehyde (5.00 g, 40.9 mmol) in DMF (40 mL) was added 1M potassium tert-butoxide in tert-butanol (40.9 mL, 40.9 mmol). The reaction was stirred for 2 minutes and tert-butyl bromoacetate (6.61 mL, 40.9 mmol) was added. The reaction was stirred for 1 hour and was quenched with 200 mL of water. The product was extracted into EtOAc and the organic solution was washed with water, dried over MgSO4, filtered and concentrated in vacuo. Purification via flash chromatography on silica gel (9:1 hexanes:EtOAc) afforded the title compound as a clear oil (3.53 g). 1H NMR (400 MHz, CDCl3) δ 9.94 (s, 1H), 7.48 (m, 2H), 7.32 (s, 1H), 7.21 (m, 1H), 4.56 (s, 2H), 1.45 (s, 9H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40.9 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
6.61 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
F Werner, JF Gnichwitz, R Marczak… - The Journal of …, 2010 - ACS Publications
Novel types of binding motives have been investigated within the context of sensitizing ZnO-based dye-sensitized solar cells with metalloporphyrins. In particular, a complementary …
Number of citations: 42 pubs.acs.org
S Dixon, KT Ziebart, Z He, M Jeddeloh… - Journal of medicinal …, 2006 - ACS Publications
4-Amino-4-deoxychorismate synthase (ADCS) catalyzes the first step in the conversion of chorismate into p-aminobenzoate, which is incorporated into folic acid. We aim to discover …
Number of citations: 29 pubs.acs.org
S Schlundt, G Kuzmanich, F Spänig… - … A European Journal, 2009 - Wiley Online Library
A novel dendritic C 60 ‐H 2 P‐(ZnP) 3 (P=porphyrin) conjugate gives rise to the successful mimicry of the primary events in photosynthesis, that is, light harvesting, unidirectional energy …
KT Ziebart - 2010 - search.proquest.com
The chorismate-utilizing enzymes 4-amino-4-deoxychorismate synthase (ADCS), isochorismate synthase (IS) and anthranilate synthase (AS) are attractive antimicrobial drug targets. …
Number of citations: 0 search.proquest.com
M Ruppert, F Spänig, M Wielopolski… - … A European Journal, 2010 - Wiley Online Library
We have realized for the first time a series of truly water‐soluble and tightly coupled porphyrin/C 60 electron‐donor–acceptor conjugates in which the charge separation and charge …

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